molecular formula C26H26FN3O5 B12141033 1-ethyl-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1-ethyl-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12141033
M. Wt: 479.5 g/mol
InChI Key: FQDLRNBOTDWJCT-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3’-(4-fluorobenzoyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiroindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indole core, a morpholine ring, and a fluorobenzoyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-ethyl-3’-(4-fluorobenzoyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and an appropriate catalyst.

    Formation of the Spiro Compound: The spiro compound can be formed through a cyclization reaction, where the indole core reacts with a suitable dienophile.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, using morpholine and an appropriate leaving group.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, leading to the formation of the desired spiroindole derivative.

Chemical Reactions Analysis

1-ethyl-3’-(4-fluorobenzoyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the fluorobenzoyl group can be replaced with other functional groups.

    Condensation: Condensation reactions can be used to form new carbon-carbon or carbon-nitrogen bonds, leading to the formation of more complex derivatives.

Scientific Research Applications

1-ethyl-3’-(4-fluorobenzoyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-ethyl-3’-(4-fluorobenzoyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

1-ethyl-3’-(4-fluorobenzoyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin, which have important biological functions.

    Spiro Compounds: Compounds with a spiro structure, such as spirooxindoles, which are known for their diverse biological activities.

    Fluorobenzoyl Compounds: Compounds with a fluorobenzoyl group, such as fluoroquinolones, which are used as antibiotics.

The uniqueness of 1-ethyl-3’-(4-fluorobenzoyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H26FN3O5

Molecular Weight

479.5 g/mol

IUPAC Name

(4'E)-1-ethyl-4'-[(4-fluorophenyl)-hydroxymethylidene]-1'-(2-morpholin-4-ylethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C26H26FN3O5/c1-2-29-20-6-4-3-5-19(20)26(25(29)34)21(22(31)17-7-9-18(27)10-8-17)23(32)24(33)30(26)12-11-28-13-15-35-16-14-28/h3-10,31H,2,11-16H2,1H3/b22-21-

InChI Key

FQDLRNBOTDWJCT-DQRAZIAOSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)F)\O)/C(=O)C(=O)N3CCN5CCOCC5

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CCN5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.